molecular formula C14H18N2O B10931350 N'-cyclopentylidene-3,4-dimethylbenzohydrazide

N'-cyclopentylidene-3,4-dimethylbenzohydrazide

Cat. No.: B10931350
M. Wt: 230.31 g/mol
InChI Key: JHLDSIQOYMVTMK-UHFFFAOYSA-N
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Description

N’-cyclopentylidene-3,4-dimethylbenzohydrazide: is an organic compound with the molecular formula C14H18N2O. It is a derivative of benzohydrazide, characterized by the presence of a cyclopentylidene group and two methyl groups attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: N’-cyclopentylidene-3,4-dimethylbenzohydrazide can be synthesized through the condensation reaction of 3,4-dimethylbenzohydrazide with cyclopentanone. The reaction typically involves refluxing the reactants in methanol in the presence of a catalytic amount of acetic acid. The reaction proceeds as follows:

3,4-dimethylbenzohydrazide+cyclopentanoneN’-cyclopentylidene-3,4-dimethylbenzohydrazide\text{3,4-dimethylbenzohydrazide} + \text{cyclopentanone} \rightarrow \text{N'-cyclopentylidene-3,4-dimethylbenzohydrazide} 3,4-dimethylbenzohydrazide+cyclopentanone→N’-cyclopentylidene-3,4-dimethylbenzohydrazide

Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: N’-cyclopentylidene-3,4-dimethylbenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products:

Scientific Research Applications

Chemistry: N’-cyclopentylidene-3,4-dimethylbenzohydrazide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.

Biology: The compound has potential applications in the development of biologically active molecules. It can be used in the synthesis of pharmaceuticals and agrochemicals.

Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its derivatives may exhibit antimicrobial, antiviral, and anticancer properties.

Industry: In the industrial sector, N’-cyclopentylidene-3,4-dimethylbenzohydrazide is used in the production of specialty chemicals and materials. It can be employed in the manufacture of dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of N’-cyclopentylidene-3,4-dimethylbenzohydrazide involves its interaction with specific molecular targets. The compound’s hydrazone moiety allows it to form Schiff bases with carbonyl compounds, leading to the formation of stable complexes. These complexes can interact with various biological pathways, potentially inhibiting or modulating enzyme activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

    3,4-dimethylbenzohydrazide: Lacks the cyclopentylidene group, making it less sterically hindered.

    N’-cyclopentylidene-2,4-dimethylbenzohydrazide: Similar structure but with different methyl group positions on the benzene ring.

    N’-cyclopentylidene-3,5-dimethylbenzohydrazide: Similar structure but with different methyl group positions on the benzene ring.

Uniqueness: N’-cyclopentylidene-3,4-dimethylbenzohydrazide is unique due to the specific positioning of the cyclopentylidene group and the two methyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

N-(cyclopentylideneamino)-3,4-dimethylbenzamide

InChI

InChI=1S/C14H18N2O/c1-10-7-8-12(9-11(10)2)14(17)16-15-13-5-3-4-6-13/h7-9H,3-6H2,1-2H3,(H,16,17)

InChI Key

JHLDSIQOYMVTMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NN=C2CCCC2)C

solubility

28.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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